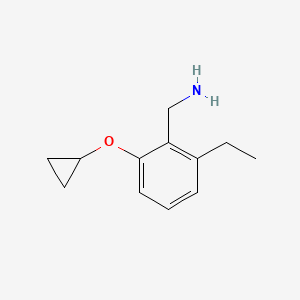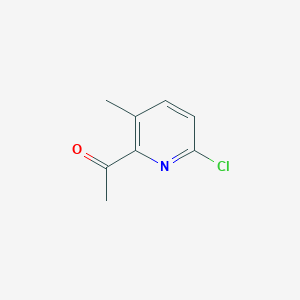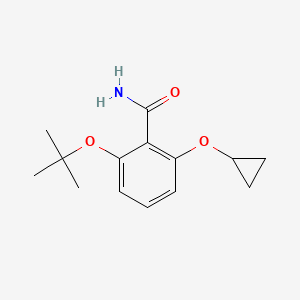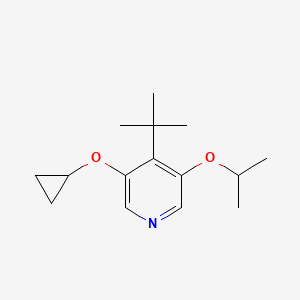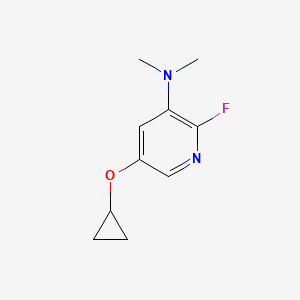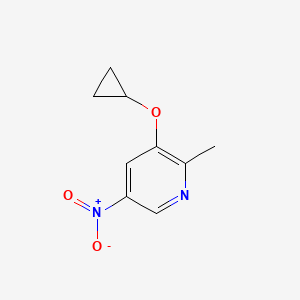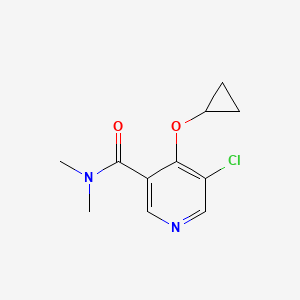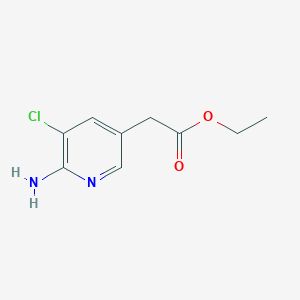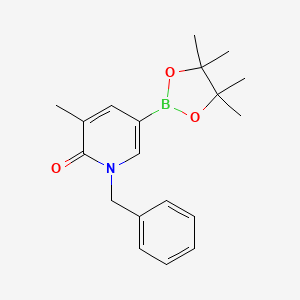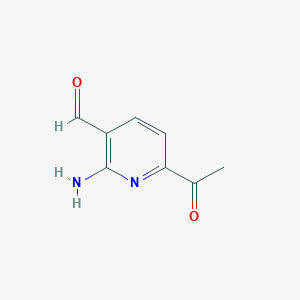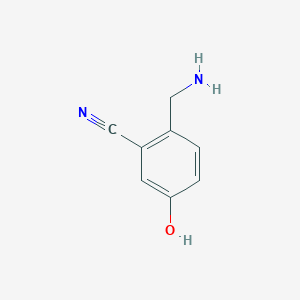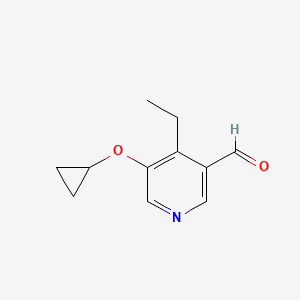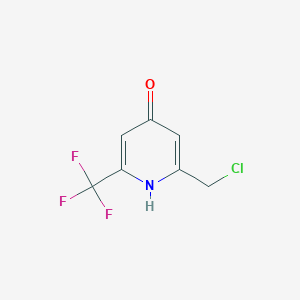
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL is a chemical compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C₅H₅N. This particular compound is characterized by the presence of a chloromethyl group at the 2-position, a trifluoromethyl group at the 6-position, and a hydroxyl group at the 4-position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL typically involves the chloromethylation of 6-(trifluoromethyl)pyridin-4-OL. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of azido, thioether, or ether derivatives.
Oxidation: Formation of 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-one.
Reduction: Formation of 2-(Hydroxymethyl)-6-(trifluoromethyl)pyridin-4-OL.
科学的研究の応用
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL depends on its interaction with molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridin-4-OL
- 3-Chloro-2-(trifluoromethyl)pyridin-4-OL
- 2-(Trifluoromethyl)pyridin-4-OL
Uniqueness
2-(Chloromethyl)-6-(trifluoromethyl)pyridin-4-OL is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of a chloromethyl group and a trifluoromethyl group on the pyridine ring enhances its reactivity and potential for diverse applications compared to similar compounds.
特性
分子式 |
C7H5ClF3NO |
|---|---|
分子量 |
211.57 g/mol |
IUPAC名 |
2-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C7H5ClF3NO/c8-3-4-1-5(13)2-6(12-4)7(9,10)11/h1-2H,3H2,(H,12,13) |
InChIキー |
SLTVOTOYWAWULU-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=CC1=O)C(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


